
2-(Acetoxymethyl)-1,4-benzoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Acetoxymethyl)-1,4-benzoquinone is an organic compound characterized by the presence of an acetoxymethyl group attached to a benzoquinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetoxymethyl)-1,4-benzoquinone typically involves the acetylation of 2-(hydroxymethyl)-1,4-benzoquinone. This reaction can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions generally include maintaining the reaction mixture at a controlled temperature to ensure the complete conversion of the hydroxymethyl group to the acetoxymethyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(Acetoxymethyl)-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert it back to the corresponding hydroquinone.
Substitution: The acetoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various substituted quinones and hydroquinones, which can be further utilized in different chemical processes .
科学研究应用
2-(Acetoxymethyl)-1,4-benzoquinone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is employed in studies involving cellular processes and enzyme activities due to its ability to undergo redox reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2-(Acetoxymethyl)-1,4-benzoquinone involves its redox properties. The compound can undergo reversible oxidation and reduction, making it a useful probe in studying redox biology. It interacts with various molecular targets, including enzymes and cellular components, influencing pathways related to oxidative stress and cellular metabolism .
相似化合物的比较
Similar Compounds
- 2-(Hydroxymethyl)-1,4-benzoquinone
- 2-(Methoxymethyl)-1,4-benzoquinone
- 2-(Chloromethyl)-1,4-benzoquinone
Uniqueness
2-(Acetoxymethyl)-1,4-benzoquinone is unique due to its acetoxymethyl group, which imparts distinct chemical reactivity and stability compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific redox properties and stability under various conditions .
属性
CAS 编号 |
40870-55-1 |
|---|---|
分子式 |
C9H8O4 |
分子量 |
180.16 g/mol |
IUPAC 名称 |
(3,6-dioxocyclohexa-1,4-dien-1-yl)methyl acetate |
InChI |
InChI=1S/C9H8O4/c1-6(10)13-5-7-4-8(11)2-3-9(7)12/h2-4H,5H2,1H3 |
InChI 键 |
PPDXWBLLORUJMO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1=CC(=O)C=CC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


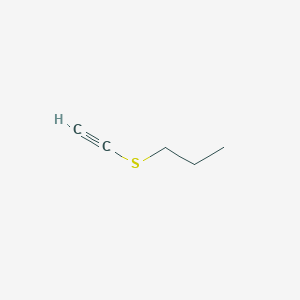
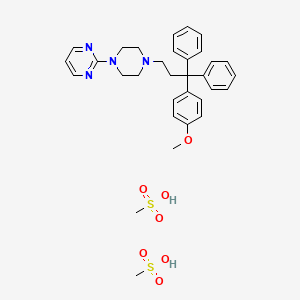
![5-{2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14671704.png)
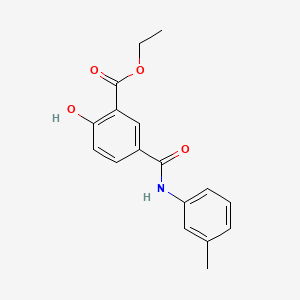
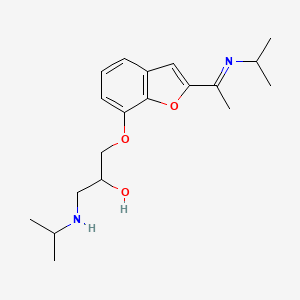
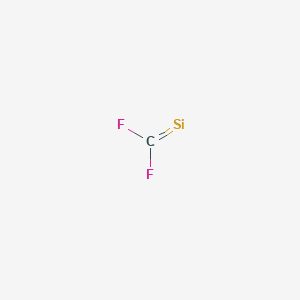
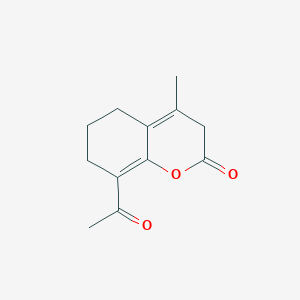
![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14671743.png)
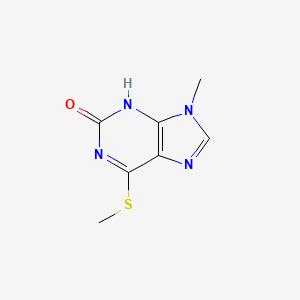

![Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate](/img/structure/B14671755.png)
![Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]-](/img/structure/B14671773.png)
![2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane](/img/structure/B14671781.png)

